Furosine dihydrochloride

Maillard Reaction Nutritional Quality Lysine Availability

Quantifying early Maillard reactions requires a specific marker for initial lysine blockage, not advanced glycation end products (AGEs) like CML or pentosidine. Furosine dihydrochloride is the validated stoichiometric product of acid-hydrolyzed fructosyl-lysine, directly indicating available lysine loss. - **Definitive Food Quality Control**: Validated threshold of 70 mg/100g protein to detect low-quality whey or adulterated milk (Lu/Fu ratio sensitivity >2x vs lactulose). - **Forensic Age Estimation**: Strong correlation with chronological age (r > 0.93) in dentine/bone; superior analytical abundance vs pentosidine. - **Process Optimization**: Detects heat damage before sensory changes or HMF formation; ideal for gentle processing validation.

Molecular Formula C12H20Cl2N2O4
Molecular Weight 327.20 g/mol
CAS No. 157974-36-2
Cat. No. B570518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurosine dihydrochloride
CAS157974-36-2
Synonyms(S)-2-Amino-6-((2-(furan-2-yl)-2-oxoethyl)amino)hexanoic Acid Dihydrochloride
Molecular FormulaC12H20Cl2N2O4
Molecular Weight327.20 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)CNCCCCC(C(=O)O)N.Cl.Cl
InChIInChI=1S/C12H18N2O4.2ClH/c13-9(12(16)17)4-1-2-6-14-8-10(15)11-5-3-7-18-11;;/h3,5,7,9,14H,1-2,4,6,8,13H2,(H,16,17);2*1H/t9-;;/m0../s1
InChIKeyHRTZJJIVKJREPV-WWPIYYJJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furosine Dihydrochloride Overview


Furosine dihydrochloride (ε-N-2-furoylmethyl-L-lysine dihydrochloride) is the stable, analytically characterized salt form of furosine, a pivotal amino acid derivative that serves as the definitive chemical marker for the early stages of the Maillard reaction in food science and biomedical research . Formed via the acid hydrolysis of Amadori compounds (specifically fructosyl-lysine) generated from the reaction between reducing sugars and the ε-amino group of lysine, this compound provides a quantifiable, indirect measure of initial heat-induced protein damage and lysine blockage [1]. Its well-defined stoichiometric conversion from the Amadori product underpins its widespread adoption in over four decades of nutritional quality assessment, offering a reproducible benchmark for evaluating thermal processing effects across diverse food matrices [2].

Analytically characterized stable dihydrochloride salt form
Definitive marker for early-stage Maillard reaction (Amadori-derived)
Quantifies initial lysine blockage from thermal processing

Why Generic Substitution Fails


Substituting Furosine dihydrochloride with alternative Maillard reaction products (MRPs) such as Nε-carboxymethyllysine (CML), 5-hydroxymethylfurfural (HMF), or pentosidine introduces significant analytical and interpretive bias, rendering them non-interchangeable for procurement purposes. Furosine is specifically and stoichiometrically derived from the Amadori product (fructosyl-lysine) during acid hydrolysis, providing a direct and quantitative index of the initial lysine blockage that occurs in the early stages of thermal processing [1]. In contrast, markers like CML, HMF, and pentosidine are formed under more severe or advanced reaction conditions and via divergent chemical pathways, including interactions with ascorbic acid or lipid oxidation products, which confounds their utility as a specific indicator of early heat damage [2]. Consequently, selecting a non-specific or late-stage marker cannot replicate furosine's validated quantitative relationship with available lysine loss, leading to inaccurate assessments of nutritional quality and processing severity, a critical failure point in regulated food quality control and research environments [3].

CML Formed via advanced Maillard, lipid oxidation, and ascorbic acid — may not reflect early lysine blockage.
HMF Indicator of later drying/storage stages — may miss initial thermal processing impact.
Pentosidine Late-stage AGE — may not replicate quantitative link to lysine loss.

Quantitative Evidence Guide


Specificity for Early Lysine Damage vs. CML

Furosine is uniquely formed from the Amadori product (fructosyl-lysine), the first stable intermediate of the Maillard reaction, making it a direct, quantitative indicator of initial lysine blockage. In contrast, Nε-carboxymethyllysine (CML) is generated through multiple pathways, including advanced Maillard stages, lipid oxidation, and reactions with ascorbic acid, making it a less specific marker for early heat damage [1]. This differential specificity is critical as furosine provides a reliable estimate of 'blocked' or nutritionally unavailable lysine, with studies showing that 0.1–36.7% of total lysine can be unavailable in thermally processed supplements based on furosine analysis, a direct measure of early-stage degradation that CML cannot provide due to its formation under more severe and varied conditions [2].

Specificity: Early Lysine Damage
Class-level
Furosine dihydrochloride
Direct indicator of initial Amadori product and lysine blockage.
CML
Indicator of advanced heat damage and multiple non-Maillard pathways.
Supports marker specificity for early lysine blockage quantification.
Review formation pathway context for method validation.
Maillard Reaction Nutritional Quality Lysine Availability Food Processing

Sensitivity in Low-Severity Thermal Processes vs. HMF

Furosine is generated before noticeable sensory changes occur, making it a more sensitive marker for the initial, low-severity thermal steps in food processing compared to 5-hydroxymethylfurfural (HMF), which primarily reflects changes in later, more intense drying or storage stages [1]. In a study on tea processing, furosine analysis proved especially sensitive to controlling the first drying steps, whereas HMF was a better indicator of changes during the final processing steps and storage [1]. This differential sensitivity is rooted in the chemistry of the Maillard cascade: furosine is an early-stage Amadori-derived product, while HMF is a dehydration and fragmentation product formed under more advanced thermal stress.

Sensitivity: Low-Severity Thermal
Class-level
Furosine dihydrochloride
Sensitive to first drying steps in tea processing.
HMF
Reflects later drying and storage stages.
Supports early-stage heat damage detection in gentle thermal processes.
Sensitivity may differ by food matrix.
Food Quality Control Tea Processing Thermal Treatment HPLC Analysis

Abundance and Age Correlation vs. Pentosidine

In forensic and aging research using mineralized human tissues, furosine demonstrates significantly higher absolute concentrations and provides an equally strong correlation with chronological age compared to pentosidine, another advanced glycation end-product (AGE) [1]. Quantification in human dentine and clavicle revealed that furosine concentration was 'much higher' than pentosidine concentration in the same tissue, with both markers showing a strong correlation with age (r > 0.93) [1]. Furthermore, furosine content in dentine was found to be 2.6-fold higher than in clavicle from the same individuals, indicating its greater sensitivity to tissue-specific turnover and aging processes [1].

Abundance & Age Correlation
Head-to-head
Furosine
2.6-fold higher in dentine vs. clavicle; r > 0.93 with age.
Pentosidine
Lower absolute concentration; r > 0.93 with age.
Reported higher abundance supports forensic age estimation model.
Tissue-specific context review required.
Forensic Age Estimation Biogerontology Protein Glycation Human Dentine

Detection of Milk Adulteration vs. Lactulose

When used as a marker to detect the adulteration of fresh milk with reconstituted milk powder, furosine demonstrates a significantly higher level of increase compared to lactulose, a commonly used heat treatment indicator [1]. A study heating milk with reconstituted milk powder found that the increase level of furosine was 'much higher' than that of lactulose [1]. This disproportionate increase leads to a lower lactulose/furosine (Lu/Fu) ratio in adulterated samples, providing a more sensitive and unequivocal indicator of fraud. Specifically, the addition of reconstituted milk to raw milk caused a reduction in the Lu/Fu ratio of more than twofold (p < 0.05) compared to unadulterated raw milk [1].

Milk Adulteration Detection
Head-to-head
Furosine
Disproportionate increase with reconstituted milk; Lu/Fu ratio >2-fold decrease.
Lactulose
Smaller increase; lower sensitivity to adulteration.
Supports milk adulteration screening context.
Method-dependent ratio threshold review advised.
Milk Adulteration Detection Dairy Quality Control Food Safety Reconstituted Milk

Validated Application Scenarios


Nutritional Damage in Sport Supplements

For quality control of whey protein concentrates and isolates, furosine dihydrochloride is the essential standard for accurately determining the percentage of blocked (unavailable) lysine, which can range from 0.1% to 36.7% in commercial sport supplements [1]. This application is directly supported by furosine's unique specificity as an early-stage Maillard marker (Section 3, Item 1), enabling the establishment of a validated quality threshold of 70 mg furosine/100 g protein to identify products manufactured with low-quality ingredients or improper storage [1].

Forensic Age Estimation via Mineralized Tissues

In forensic anthropology and legal medicine, furosine dihydrochloride is the preferred reference standard for developing and validating robust age estimation models based on non-enzymatic glycation in human dentine and bone [2]. This application is justified by its head-to-head superior abundance and equally strong correlation with chronological age (r > 0.93) compared to pentosidine (Section 3, Item 3), providing a more analytically accessible biomarker for accurate age prediction [2].

Milk Adulteration Detection with Reconstituted Powder

Regulatory and quality assurance laboratories must procure furosine dihydrochloride to serve as the primary calibrant in HPLC and LC-MS/MS methods designed to detect the fraudulent addition of reconstituted milk powder to fresh milk [3]. This use-case is validated by the direct comparative evidence (Section 3, Item 4) showing furosine's superior sensitivity over lactulose, evidenced by a more than twofold reduction in the lactulose/furosine (Lu/Fu) ratio in adulterated samples, making it the definitive marker for this specific type of food fraud [3].

Mild Thermal Process Monitoring in Tea

Food scientists studying the impact of gentle processing methods, such as the initial drying of tea leaves or low-temperature pasteurization, require furosine dihydrochloride to detect and quantify the earliest signs of heat-induced Maillard reactions [4]. As established in Section 3 (Item 2), furosine is generated before noticeable sensory changes and provides superior sensitivity to these initial steps compared to HMF, which is a marker of more severe thermal abuse [4]. Its use is therefore critical for optimizing processes to preserve nutritional quality while ensuring safety.

Application
Selection Property
Validation Focus
Whey protein quality assessment
Marker specificity for early lysine blockage
Blocked lysine quantification and quality benchmark review
Forensic age estimation
Higher reported abundance and age correlation
Dentine/clavicle glycation model development
Milk authenticity testing
Disproportionate response to reconstituted milk
Lactulose/furosine ratio as adulteration marker
Gentle thermal process optimization
Sensitivity to early drying before HMF formation
Early heat damage detection in tea/pasteurization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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